PE859 is a novel compound identified as a potent inhibitor of tau and amyloid-β aggregation, which are critical factors in the development of Alzheimer's disease. This compound is derived from curcumin, a natural polyphenol known for its anti-inflammatory and antioxidant properties. PE859 has shown promise in preclinical studies for its ability to reduce the aggregation of tau proteins and amyloid-β peptides, thereby potentially mitigating neurodegenerative processes associated with Alzheimer's disease.
The development of PE859 is based on the structural modifications of curcumin derivatives aimed at enhancing their pharmacological properties. Research indicates that PE859 was synthesized to improve upon the limitations of curcumin, particularly its bioavailability and potency against tau and amyloid-β aggregation .
The synthesis of PE859 involves several chemical reactions to modify the curcumin backbone. The process typically includes:
The specific synthetic route for PE859 has not been extensively detailed in available literature, but it generally follows established protocols for curcumin derivatives, focusing on maintaining structural integrity while improving pharmacokinetic properties .
PE859's molecular structure is characterized by a modified curcumin backbone, which enhances its interaction with tau and amyloid-β proteins. The structural modifications include:
PE859 has an IC50 value of approximately 0.66 µM for tau aggregation inhibition and 1.2 µM for amyloid-β aggregation, indicating its effectiveness at low concentrations .
PE859 participates in several key reactions:
The binding interactions are primarily driven by hydrophobic forces and hydrogen bonding, which stabilize the complex formed between PE859 and the target proteins .
PE859 has significant potential applications in scientific research, particularly in:
PE859 (chemical name: 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole) is a synthetic derivative of curcumin, the bioactive polyphenol from Curcuma longa. It retains curcumin’s core pharmacophore of conjugated double bonds and aromatic termini but features critical modifications:
Feature | Curcumin | PE859 |
---|---|---|
Core Structure | β-diketone | 1H-pyrazole |
Aromatic Terminal Groups | 4-hydroxy-3-methoxyphenyl | Indole (position 3); 2-methoxy-4-(pyridylmethoxy)phenyl (position 5) |
Molecular Weight | 368.38 g/mol | 494.56 g/mol |
Key Chemical Modifications | None | Pyrazole core; vinyl linkages; heterocyclic extensions |
These modifications address curcumin’s limitations—low bioavailability, rapid metabolism, and poor BBB penetration—while amplifying its anti-aggregation properties [8] [9].
PE859 exhibits dual-pathway inhibition, targeting both amyloid-β (Aβ) and tau pathologies in Alzheimer’s disease (AD) and related tauopathies:
Target | Assay Model | Key Result | Reference |
---|---|---|---|
Aβ aggregation | Thioflavin T fluorescence | >80% inhibition at 1 μM; IC₅₀ = 0.8 μM | [1] |
Tau aggregation | Recombinant 3RMBD tau | IC₅₀ = 0.59 nM; prevents PHF formation | [3] |
Prion protein | ScN2a cells (RML strain) | IC₅₀ = 0.59 nM; strain-dependent inhibition | [7] |
The development of PE859 emerged from systematic structure-activity relationship (SAR) studies of curcumin analogs:
Year | Development Phase | Key Achievement |
---|---|---|
2012 | Patent filing | Synthesis methodology (WO2012141228) |
2015 | Preclinical tauopathy data | Motor function preservation in JNPL3 mice |
2017 | AD model validation | Dual Aβ/tau inhibition in SAMP8 mice; cognitive recovery |
2025 | Multi-target application | Efficacy in prion disease models |
PE859 exemplifies a successful "polypharmacology" approach, leveraging nuanced structural modifications to optimize therapeutic breadth against protein misfolding diseases [6] [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7